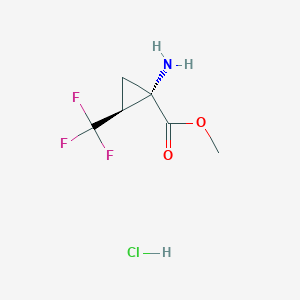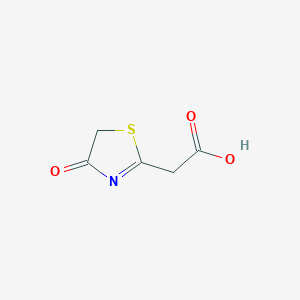
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Übersicht
Beschreibung
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid, or 4-oxo-TDAA, is a compound that has been studied extensively in recent years due to its potential as a therapeutic agent. 4-oxo-TDAA is a member of the thiazol-2-ylacetic acid family, which is a group of compounds that have been identified as having a wide range of pharmacological activities. 4-oxo-TDAA has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential to modulate various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-oxo-TDAA has been studied extensively for its potential therapeutic applications. The compound has been studied for its potential to be used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. 4-oxo-TDAA has also been studied for its potential to modulate various biochemical and physiological processes. In particular, the compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Wirkmechanismus
The mechanism of action of 4-oxo-TDAA is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the modulation of their activity. For example, 4-oxo-TDAA has been shown to bind to and inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound has been shown to modulate the expression of genes involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
4-oxo-TDAA has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as its potential to modulate the expression of genes involved in the regulation of cell growth and differentiation. Additionally, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-oxo-TDAA has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, the compound is relatively expensive and has a limited shelf life.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-oxo-TDAA. These include further investigations into the compound’s potential therapeutic applications, its potential to modulate biochemical and physiological processes, and its potential to be used as a drug delivery system. Additionally, further research is needed to better understand the compound’s mechanism of action and to identify potential side effects. Finally, further research is needed to develop more cost-effective and efficient methods of synthesizing the compound.
Eigenschaften
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIZGFFPYGZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



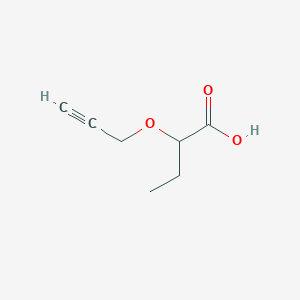

![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)
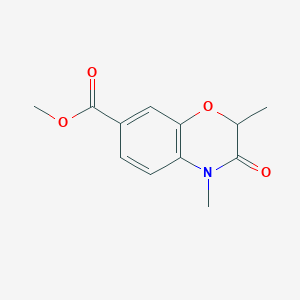
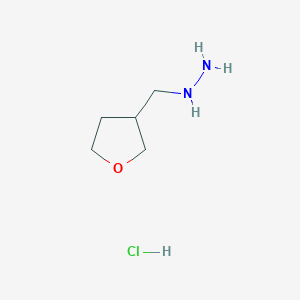
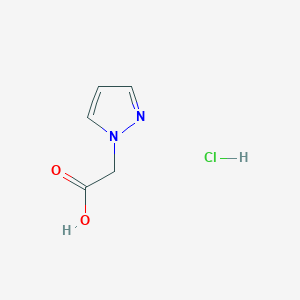
![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)




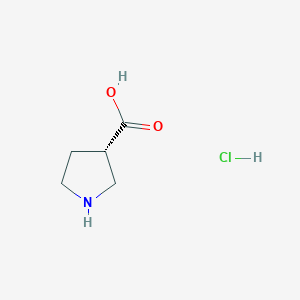
![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)
